molecular formula C3H6BaNO4P B014254 Barium 2-cyanoethyl phosphate CAS No. 5015-38-3

Barium 2-cyanoethyl phosphate

Cat. No.: B014254
CAS No.: 5015-38-3
M. Wt: 288.38 g/mol
InChI Key: JVBZVUCARVJMSX-UHFFFAOYSA-N
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Description

Barium 2-cyanoethyl phosphate is an organometallic compound with the chemical formula NCCH2CH2OPO3Ba · xH2OThis compound is primarily used as a phosphorylating agent and has applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

Barium 2-cyanoethyl phosphate has several scientific research applications:

    Chemistry: Used as a phosphorylating agent in the synthesis of nucleotides and other phosphorylated compounds.

    Biology: Employed in the structural characterization of substrates bound to enzyme active sites using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the manufacturing of thin films and as a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Barium 2-Cyanoethyl Phosphate is primarily used as a phosphorylating agent . Its primary targets are molecules that require phosphorylation, a process where a phosphate group is added to a molecule, often a protein. This can change the function of the target molecule, often activating or deactivating it, and is a common method of regulating biological processes.

Mode of Action

The compound interacts with its targets by donating a phosphate group . This is facilitated by the presence of the cyanoethyl group, which acts as a leaving group, allowing the phosphate to bind to the target molecule. The result is a phosphorylated product, which can have different properties and functions compared to the original molecule.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific target molecule. It has been used in the chemical synthesis of 3′- and 5′-monophosphate derivatives of o 6 -alkyl-2′-deoxyguanosine . This suggests that it may play a role in pathways involving DNA or RNA processing, as these molecules are key components of these nucleic acids.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecule. By adding a phosphate group, it can significantly alter the target’s function. For example, in the case of proteins, phosphorylation can activate or deactivate the protein, changing its role in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its ability to interact with target molecules . Additionally, temperature and presence of other ions or molecules can also impact its stability and reactivity.

Safety and Hazards

Barium 2-cyanoethyl phosphate is classified as Acute Tox. 4 for both inhalation and oral exposure . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Barium 2-cyanoethyl phosphate is one of numerous organometallic compounds with potential applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . It is a useful reagent, catalyst, and precursor material .

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium 2-cyanoethyl phosphate can be synthesized through the reaction of 2-cyanoethyl phosphate with barium acetate. The reaction typically occurs in an aqueous medium, and the product is obtained as a hydrate. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Barium 2-cyanoethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Barium bromide
  • Barium iodide
  • Barium hydroxide
  • Barium acetate

Uniqueness

Barium 2-cyanoethyl phosphate is unique due to its specific structure, which allows it to act as an effective phosphorylating agent. Unlike other barium compounds, it has a cyanoethyl group that provides additional reactivity and versatility in chemical synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Barium 2-cyanoethyl phosphate can be achieved through a reaction between Barium chloride and 2-cyanoethyl phosphate in the presence of a suitable solvent.", "Starting Materials": ["Barium chloride", "2-cyanoethyl phosphate", "Suitable solvent"], "Reaction": ["Step 1: Dissolve Barium chloride in the suitable solvent", "Step 2: Add 2-cyanoethyl phosphate to the solution and stir well", "Step 3: Heat the reaction mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter the precipitate", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum", "Step 6: The resulting product is Barium 2-cyanoethyl phosphate."] }

CAS No.

5015-38-3

Molecular Formula

C3H6BaNO4P

Molecular Weight

288.38 g/mol

IUPAC Name

barium(2+);2-cyanoethyl phosphate

InChI

InChI=1S/C3H6NO4P.Ba/c4-2-1-3-8-9(5,6)7;/h1,3H2,(H2,5,6,7);

InChI Key

JVBZVUCARVJMSX-UHFFFAOYSA-N

SMILES

C(COP(=O)([O-])[O-])C#N.[Ba+2]

Canonical SMILES

C(COP(=O)(O)O)C#N.[Ba]

5015-38-3

Pictograms

Irritant

Synonyms

Barium 2-Cyanoethyl Phosphate;  Barium β-Cyanoethyl Phosphate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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